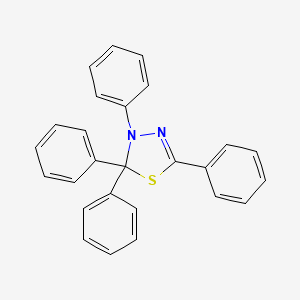
1,3,4-Thiadiazole, 2,3-dihydro-2,2,3,5-tetraphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,4-Thiadiazole, 2,3-dihydro-2,2,3,5-tetraphenyl- is a heterocyclic compound featuring a five-membered ring structure containing two nitrogen atoms and one sulfur atom. This compound is part of the thiadiazole family, known for its diverse biological activities and applications in various fields, including pharmaceuticals, agriculture, and materials science .
Méthodes De Préparation
The synthesis of 1,3,4-thiadiazole, 2,3-dihydro-2,2,3,5-tetraphenyl- typically involves the reaction of hydrazonoyl halides with thiocyanates or thiosemicarbazides. One common method includes the reaction of 4-methoxythiobenzoylhydrazine with β-chloropropiophenone, leading to the formation of the desired thiadiazole derivative . The reaction conditions often involve the use of solvents like ethanol and the presence of catalysts such as triethylamine .
Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis systems to enhance yield and efficiency .
Analyse Des Réactions Chimiques
1,3,4-Thiadiazole, 2,3-dihydro-2,2,3,5-tetraphenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thiadiazole ring into dihydrothiadiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiadiazole ring.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution . The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1,3,4-Thiadiazole, 2,3-dihydro-2,2,3,5-tetraphenyl- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism of action of 1,3,4-thiadiazole, 2,3-dihydro-2,2,3,5-tetraphenyl- involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting metabolic pathways . Additionally, its antimicrobial activity is attributed to its ability to disrupt cell wall integrity and interfere with DNA synthesis .
Comparaison Avec Des Composés Similaires
1,3,4-Thiadiazole, 2,3-dihydro-2,2,3,5-tetraphenyl- can be compared with other thiadiazole derivatives, such as:
1,2,4-Thiadiazole: This isomer has different nitrogen atom positions, leading to distinct chemical properties and biological activities.
1,2,5-Thiadiazole: Another isomer with unique reactivity and applications.
1,3,4-Oxadiazole: Similar in structure but contains an oxygen atom instead of sulfur, resulting in different chemical behavior.
The uniqueness of 1,3,4-thiadiazole, 2,3-dihydro-2,2,3,5-tetraphenyl- lies in its specific substitution pattern, which imparts distinct electronic and steric properties, making it valuable for targeted applications in medicinal chemistry and materials science .
Propriétés
Numéro CAS |
36358-10-8 |
|---|---|
Formule moléculaire |
C26H20N2S |
Poids moléculaire |
392.5 g/mol |
Nom IUPAC |
2,2,3,5-tetraphenyl-1,3,4-thiadiazole |
InChI |
InChI=1S/C26H20N2S/c1-5-13-21(14-6-1)25-27-28(24-19-11-4-12-20-24)26(29-25,22-15-7-2-8-16-22)23-17-9-3-10-18-23/h1-20H |
Clé InChI |
GPIQGGRBKNYEGQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NN(C(S2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


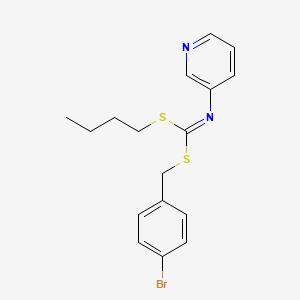


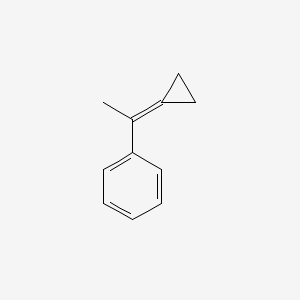
![3-[(2-Phenylhydrazinyl)methyl]-1H-indole](/img/structure/B14667356.png)
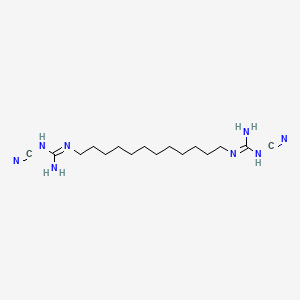
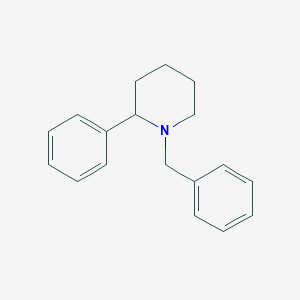
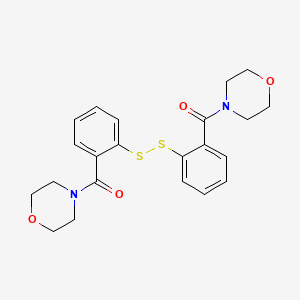
![N-[(3,5,6-Trimethylbenzofuran-2-YL)methylideneamino]benzothiazol-2-amine](/img/structure/B14667377.png)
![2-{[2,2-Dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropyl]methoxy}oxane](/img/structure/B14667381.png)
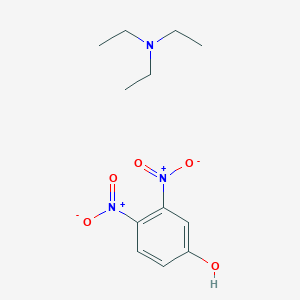
![[1]Benzoselenopheno[3,2-b]thiophene](/img/structure/B14667387.png)
![2-[4-[2-[Di(butan-2-yl)amino]ethylamino]-6-methylpyrimidin-2-yl]-1-(3,4-dichlorophenyl)guanidine](/img/structure/B14667393.png)
![3,6-Diphenyl-2H-furo[3,2-b]pyrrole-2,5(4H)-dione](/img/structure/B14667400.png)
